

Mass Spectrometry of 2-Amino-4-ethoxybenzothiazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-ethoxybenzothiazole

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This technical guide provides a comprehensive overview of the mass spectrometric analysis of **2-Amino-4-ethoxybenzothiazole** ($C_9H_{10}N_2OS$), a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this document outlines predicted fragmentation patterns based on established principles and data from structurally related molecules, including 2-aminobenzothiazoles and aromatic ethoxy compounds. Detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided to facilitate its analysis.

Predicted Mass Spectral Data

The analysis of **2-Amino-4-ethoxybenzothiazole**, with a monoisotopic mass of 194.0514 g/mol, is expected to yield distinct fragmentation patterns depending on the ionization technique employed. Electron Ionization (EI) will likely produce a greater number of fragments compared to the softer Electrospray Ionization (ESI) technique, which is expected to primarily yield the protonated molecular ion.

Predicted Electron Ionization (EI-MS) Data

Under electron ionization, the molecule is expected to form a molecular ion ($M^{+\bullet}$) at m/z 194. Subsequent fragmentation is predicted to follow pathways characteristic of aromatic ethers and benzothiazoles. The most prominent fragmentation is anticipated to be the loss of ethene via a McLafferty rearrangement from the ethoxy group.

m/z (Predicted)	Proposed Fragment Ion	Formula	Probable Neutral Loss	Relative Abundance (Predicted)
194	$[M]^{+\bullet}$	$[C_9H_{10}N_2OS]^{+\bullet}$	-	Moderate
166	$[M - C_2H_4]^{+\bullet}$	$[C_7H_6N_2OS]^{+\bullet}$	Ethene (C_2H_4)	High
165	$[M - C_2H_5]^+$	$[C_7H_5N_2OS]^+$	Ethyl radical ($\bullet C_2H_5$)	Moderate
179	$[M - CH_3]^+$	$[C_8H_7N_2OS]^+$	Methyl radical ($\bullet CH_3$)	Low
138	$[C_7H_6N_2S]^{+\bullet}$	$[C_7H_6N_2S]^{+\bullet}$	Carbon monoxide (CO)	Low
121	$[C_7H_5N_2]^+$	$[C_7H_5N_2]^+$	$\bullet SH$, CO	Low

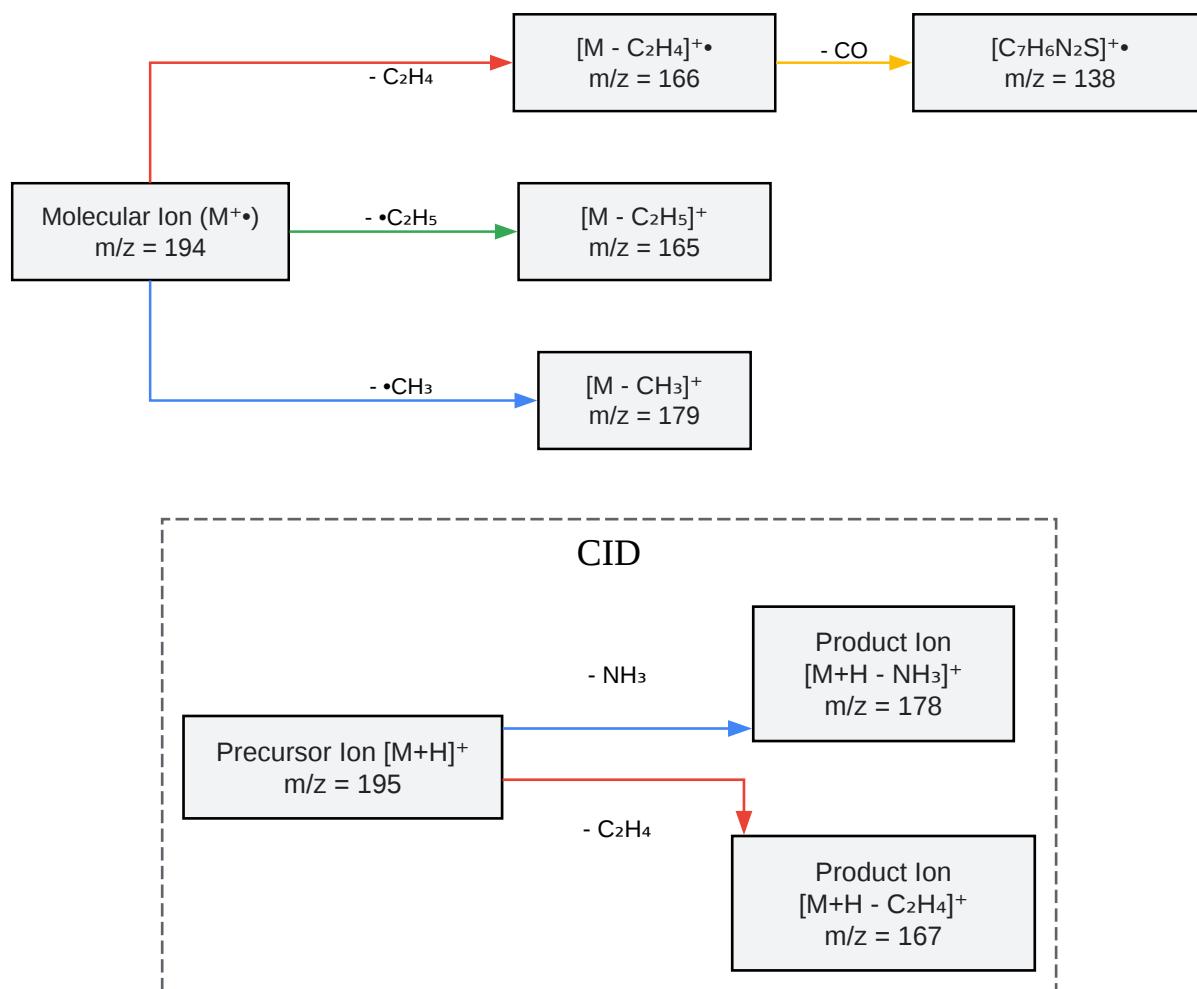
Predicted Electrospray Ionization (ESI-MS/MS) Data

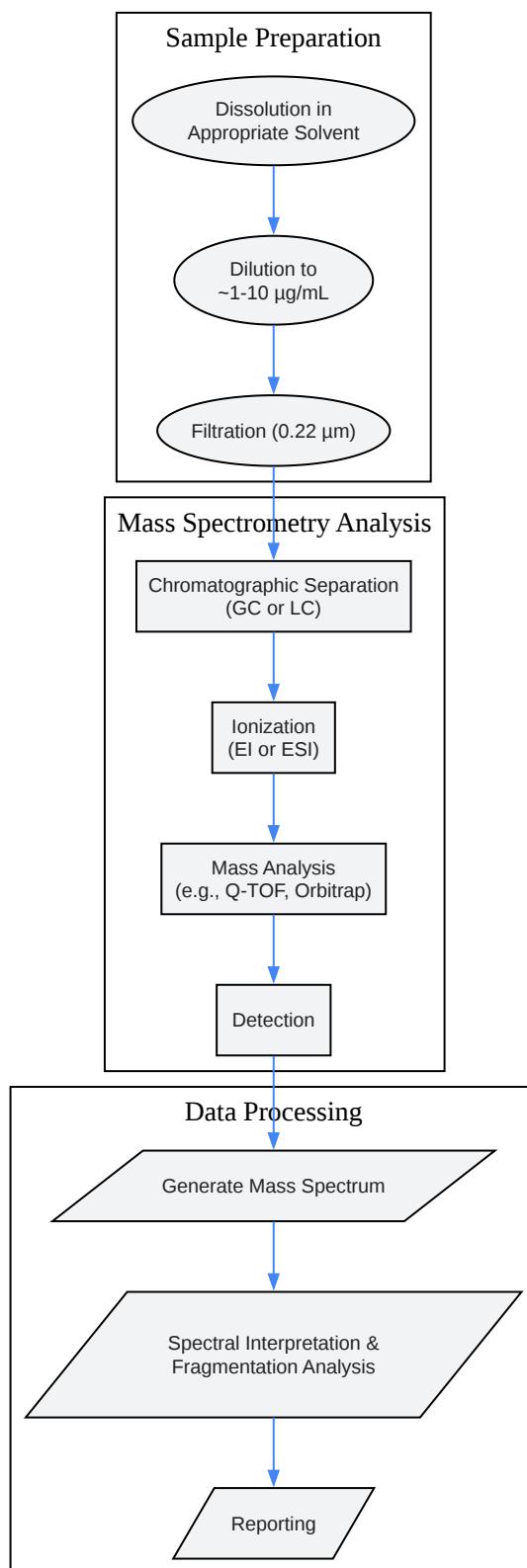
In positive-ion ESI, **2-Amino-4-ethoxybenzothiazole** is expected to be readily protonated, forming an abundant $[M+H]^+$ ion at m/z 195. Tandem mass spectrometry (MS/MS) of this precursor ion through collision-induced dissociation (CID) would likely yield the following key product ions.

Precursor Ion m/z	Product Ion m/z (Predicted)	Proposed Fragment Ion	Formula	Probable Neutral Loss
195	195	$[M+H]^+$	$[C_9H_{11}N_2OS]^+$	-
195	167	$[M+H - C_2H_4]^+$	$[C_7H_7N_2OS]^+$	Ethene (C_2H_4)
195	178	$[M+H - NH_3]^+$	$[C_9H_8OS]^+$	Ammonia (NH_3)

Visualization of Fragmentation Pathways & Workflows

The following diagrams illustrate the predicted fragmentation logic and a general experimental workflow for the mass spectrometric analysis of **2-Amino-4-ethoxybenzothiazole**.



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